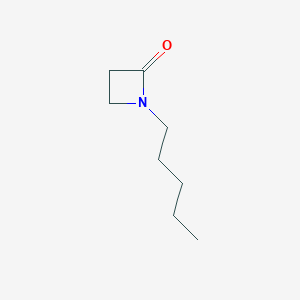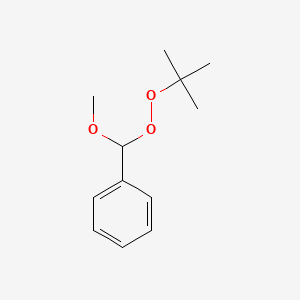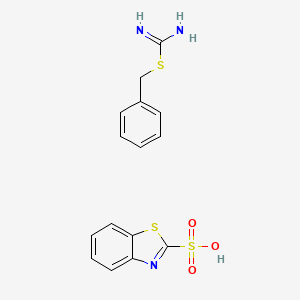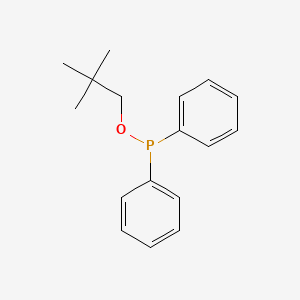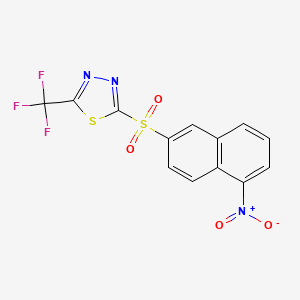- CAS No. 62723-69-7](/img/structure/B14514910.png)
Diazene, [1-(4-butoxyphenyl)ethyl](2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, 1-(4-butoxyphenyl)ethyl- is an organic compound with the molecular formula C20H26N2O3 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1-(4-butoxyphenyl)ethyl- typically involves the reaction of appropriate aromatic amines with nitrosating agents. One common method is the reaction of 4-butoxyaniline with nitrous acid, followed by coupling with 2-ethoxyethylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diazene, 1-(4-butoxyphenyl)ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Diazene, 1-(4-butoxyphenyl)ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, 1-(4-butoxyphenyl)ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar in structure but with methoxy groups instead of butoxy and ethoxy groups.
Azoxybenzene: A simpler diazene compound with two phenyl groups.
Uniqueness
Diazene, 1-(4-butoxyphenyl)ethyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butoxy and ethoxy groups can enhance its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
62723-69-7 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)ethyl-(2-ethoxyethyl)diazene |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-12-20-16-9-7-15(8-10-16)14(3)18-17-11-13-19-5-2/h7-10,14H,4-6,11-13H2,1-3H3 |
InChI Key |
GNRNEIZJJBYMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)N=NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



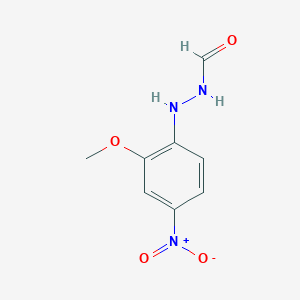
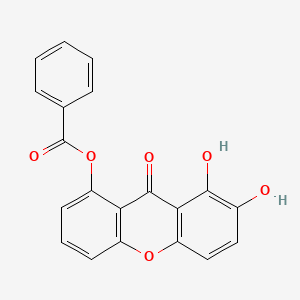
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
